molecular formula C7H15N3 B12864362 3-(2-Dimethylamino-ethylamino)-propionitrile CAS No. 71326-20-0

3-(2-Dimethylamino-ethylamino)-propionitrile

Cat. No.: B12864362
CAS No.: 71326-20-0
M. Wt: 141.21 g/mol
InChI Key: JXKCBKDQJLLMDN-UHFFFAOYSA-N
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Description

3-(2-Dimethylamino-ethylamino)-propionitrile is an organic compound that features both amine and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Dimethylamino-ethylamino)-propionitrile typically involves the reaction of 3-chloropropionitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Dimethylamino-ethylamino)-propionitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(2-Dimethylamino-ethylamino)-propionitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Dimethylamino-ethylamino)-propionitrile involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in nucleophilic substitution reactions. Additionally, the nitrile group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Dimethylamino-ethylamino)-propionitrile: This compound is unique due to the presence of both amine and nitrile functional groups, which allow for a wide range of chemical reactions.

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a nitrile group.

    N,N-Dimethylaminoethyl acrylate: Contains an acrylate group and is used in polymer synthesis.

Uniqueness

This compound is unique due to its dual functionality, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

71326-20-0

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

3-[2-(dimethylamino)ethylamino]propanenitrile

InChI

InChI=1S/C7H15N3/c1-10(2)7-6-9-5-3-4-8/h9H,3,5-7H2,1-2H3

InChI Key

JXKCBKDQJLLMDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCCC#N

Origin of Product

United States

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